molecular formula C10H18O4 B2776100 Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate CAS No. 2140306-07-4

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate

Cat. No.: B2776100
CAS No.: 2140306-07-4
M. Wt: 202.25
InChI Key: BAGRSSLMFIBWMI-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate is a cyclobutane-based ester featuring a 1-methyl group and two methoxy substituents at the 3-position of the cyclobutane ring. The dimethoxy groups likely enhance solubility in polar solvents compared to non-polar substituents, while the methyl group at the 1-position may influence steric interactions in reactions or binding applications.

Properties

IUPAC Name

ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-14-8(11)9(2)6-10(7-9,12-3)13-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGRSSLMFIBWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate typically involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of 3,3-dimethoxy-1-methylcyclobutanone.

    Reduction: Formation of 3,3-dimethoxy-1-methylcyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Alkylation Reactions : The compound can undergo alkylation to form more complex molecules.
  • Cycloaddition Reactions : Its cyclobutane ring can participate in cycloaddition reactions, leading to the formation of new cyclic structures.
  • Functional Group Transformations : The methoxy groups can be selectively modified to introduce other functional groups.

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound has potential applications due to its structural similarities with bioactive compounds. It may serve as a precursor or intermediate in the synthesis of:

  • Anticancer Agents : Compounds derived from this structure may exhibit anticancer properties.
  • Anti-inflammatory Drugs : Its derivatives could potentially modulate inflammatory pathways.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the successful synthesis of a series of bioactive compounds using this compound as a starting material. The research highlighted its utility in creating novel derivatives with enhanced biological activity.

Case Study 2: Reactivity Studies

Research conducted on the reactivity of this compound revealed that its unique structure allows for selective reactions under mild conditions. This property is advantageous for synthesizing sensitive pharmaceutical intermediates without degradation.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, its unique structure allows it to interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate and related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol) Notable Applications/Synthesis
This compound C₁₁H₂₀O₄ 1-methyl, 3,3-dimethoxy Ester, methoxy 216.28 Potential intermediate in drug synthesis
Ethyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate C₂₀H₂₀O₂ 2,3-diphenyl Ester, aryl 292.37 Photocatalytic synthesis; chiral catalysts
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C₉H₁₆O₃ 3-hydroxymethyl Ester, hydroxymethyl 172.22 Antimicrobial applications (ethyl acetate extracts)
Methyl 3,3-dimethylcyclobutane-1-carboxylate C₈H₁₄O₂ 3,3-dimethyl Ester, methyl 142.20 Industrial intermediates
Methyl 1-(methylamino)cyclobutanecarboxylate C₇H₁₃NO₂ 1-methylamino Ester, methylamino 143.18 Pharmaceutical intermediates (e.g., sulfonate salts)

Key Differences and Implications

Substituent Effects on Reactivity and Solubility
  • Dimethoxy vs. Hydroxymethyl Groups : The dimethoxy groups in the target compound confer higher lipophilicity compared to the polar hydroxymethyl group in Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This difference impacts solubility, with the latter being more water-soluble due to hydrogen bonding .
  • Aryl vs. Alkyl Substituents : Ethyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate contains bulky aryl groups, which enhance rigidity and are critical in asymmetric catalysis. In contrast, the target compound’s smaller substituents (methyl, methoxy) may favor faster reaction kinetics in synthetic steps .

Biological Activity

Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate is a compound of growing interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with dimethoxy and ethyl substituents. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active metabolites.

Property Value
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight214.23 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a substrate for enzymatic reactions, leading to the production of biologically active metabolites that can modulate cellular processes. The compound's unique structure allows it to interact with specific receptors or enzymes, influencing their activity and potentially affecting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Enzyme Interaction : The compound has been shown to interact with various enzymes, indicating potential applications in enzyme-catalyzed reactions and metabolic studies .
  • Pharmaceutical Applications : Ongoing research is exploring its potential as a precursor for pharmaceutical compounds, particularly in drug development and delivery systems .

Study on Enzymatic Reactions

A recent study investigated the compound's role as a substrate in enzyme-catalyzed reactions. The findings demonstrated that this compound could enhance the activity of certain enzymes involved in metabolic pathways. This suggests its potential utility in biocatalysis and metabolic engineering .

Toxicity Assessment

Another case study focused on assessing the toxicity of the compound in mammalian systems. Results indicated low toxicity levels at concentrations up to 2000 mg/kg in animal models, with no significant adverse effects observed on vital organs such as the liver and kidneys. This positions this compound as a promising candidate for further pharmacological exploration .

Q & A

Q. What are the standard synthetic routes for Ethyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of the corresponding carboxylic acid (e.g., 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid) with ethanol, using strong acid catalysts like H₂SO₄ under reflux . Key parameters include reaction time (12–24 hours) and temperature (70–90°C), with distillation employed for purification. Variations in these conditions can alter byproduct formation, requiring optimization via TLC or GC-MS monitoring .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?

  • ¹H/¹³C NMR : Look for methoxy (δ ~3.2–3.4 ppm) and ester carbonyl (δ ~170–175 ppm) signals. Cyclobutane ring protons appear as complex splitting patterns due to ring strain .
  • IR Spectroscopy : Ester C=O stretching (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) peaks confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 216.2 (C₁₀H₁₈O₄) and fragment ions like [M−OCH₃]⁺ aid structural validation .

Q. How can researchers assess the compound’s potential bioactivity in enzymatic or cellular assays?

Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) at 10–100 μM concentrations. Use positive controls (e.g., known inhibitors) and measure IC₅₀ values via fluorometric or colorimetric methods. Cell viability assays (MTT or resazurin) can screen cytotoxicity, with follow-up mechanistic studies (western blotting, qPCR) to identify pathways affected .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies?

Discrepancies often arise from impurities (e.g., unreacted starting materials) or solvent effects on NMR shifts. Solutions include:

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to confirm assignments .
  • Replicate Key Steps : Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. How can computational modeling predict the compound’s reactivity or binding interactions with biological targets?

  • Reactivity : Use DFT (B3LYP/6-31G*) to model transition states for ester hydrolysis or methoxy group substitution, calculating activation energies to predict reaction feasibility .
  • Molecular Docking : Dock the compound into protein active sites (e.g., PDB: 1XYZ) using AutoDock Vina. Focus on hydrogen bonding (methoxy/ester groups) and steric compatibility with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational dynamics .

Q. What advanced synthetic modifications enhance the compound’s utility in drug discovery?

  • Functionalization : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) via nucleophilic substitution (K₂CO₃/DMF, 60°C) to improve metabolic stability .
  • Ring-Opening Reactions : React with Grignard reagents (e.g., MeMgBr) to generate branched derivatives for structure-activity relationship (SAR) studies .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) to append aromatic moieties for target engagement .

Q. How do steric and electronic effects of the cyclobutane ring influence reaction pathways?

The strained cyclobutane ring increases reactivity in [2+2] cycloadditions but reduces stability under acidic conditions. Electron-donating methoxy groups stabilize the ring via conjugation, while the methyl group introduces steric hindrance, directing nucleophilic attacks to less hindered positions . Kinetic studies (e.g., variable-temperature NMR) can quantify these effects.

Methodological Challenges

Q. What experimental designs address low yields in scaled-up synthesis?

  • Flow Chemistry : Use microreactors to maintain precise temperature control and reduce side reactions during esterification .
  • Catalyst Screening : Test alternatives to H₂SO₄ (e.g., Amberlyst-15 or enzymatic catalysts) for greener, higher-yielding routes .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading) and identify interactions affecting yield .

Q. How can researchers differentiate degradation products from synthetic impurities?

  • Stability Studies : Incubate the compound under stress conditions (heat, light, pH extremes) and analyze degradation via LC-MS.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track fragmentation patterns in mass spectra .
  • Comparative Spectra Libraries : Match unknown peaks to databases (e.g., NIST) of common cyclobutane degradation products .

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